1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure can impart unique reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with diols. For this specific compound, the synthesis might involve:
Starting Materials: 3-chloro-4-methoxy-2-methylphenylboronic acid and a suitable diol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium and under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Reactors: Using continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane compounds can undergo various types of reactions, including:
Oxidation: Conversion to boronic acids.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to replace the boron group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,3,2-Dioxaborolane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for their potential in cancer therapy due to the unique properties of boron.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 1,3,2-Dioxaborolane compounds often involves:
Molecular Targets: Interaction with enzymes or receptors that can bind boron-containing compounds.
Pathways Involved: Pathways related to cell signaling, enzyme inhibition, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxaborolane, 2-phenyl-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-
Comparison
- Reactivity : The presence of different substituents (e.g., chloro, methoxy) can significantly alter the reactivity and stability of the compound.
- Applications : While similar compounds may be used in organic synthesis, the specific substituents can make them more suitable for particular applications, such as drug development or material science.
Properties
CAS No. |
1799612-14-8 |
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Molecular Formula |
C14H20BClO3 |
Molecular Weight |
282.57 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChI Key |
MEXLUADDFRMBJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)C |
Origin of Product |
United States |
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